
Tris(2-ethylcyclopentyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-ethylcyclopentyl)borane is an organoboron compound known for its unique structure and reactivity. This compound features a boron atom bonded to three 2-ethylcyclopentyl groups, making it a versatile reagent in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylcyclopentyl)borane typically involves the reaction of boron trihalides with 2-ethylcyclopentyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted byproducts. The general reaction scheme is as follows:
BCl3+3(2−ethylcyclopentyl)Li→B(2−ethylcyclopentyl)3+3LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-ethylcyclopentyl)borane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form boronic acids or borates.
Reduction: Can act as a reducing agent in certain organic transformations.
Substitution: Participates in nucleophilic substitution reactions, where the 2-ethylcyclopentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
Boronic Acids: Formed through oxidation reactions.
Borates: Result from further oxidation.
Substituted Boranes: Produced via nucleophilic substitution.
Aplicaciones Científicas De Investigación
Tris(2-ethylcyclopentyl)borane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydroboration and polymerization.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of Tris(2-ethylcyclopentyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to catalyze a variety of reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability.
Tris(2,6-dimethylphenyl)borane: Another organoboron compound with similar reactivity but different steric properties.
Uniqueness
Tris(2-ethylcyclopentyl)borane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. Its ability to form stable complexes with a variety of substrates sets it apart from other boron compounds.
Propiedades
Número CAS |
60134-96-5 |
|---|---|
Fórmula molecular |
C21H39B |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
tris(2-ethylcyclopentyl)borane |
InChI |
InChI=1S/C21H39B/c1-4-16-10-7-13-19(16)22(20-14-8-11-17(20)5-2)21-15-9-12-18(21)6-3/h16-21H,4-15H2,1-3H3 |
Clave InChI |
BOGNTYYCBLAHMU-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCC1CC)(C2CCCC2CC)C3CCCC3CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
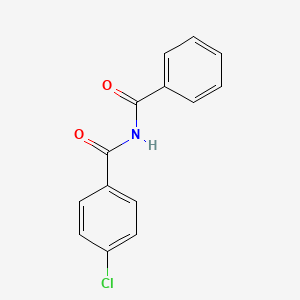
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
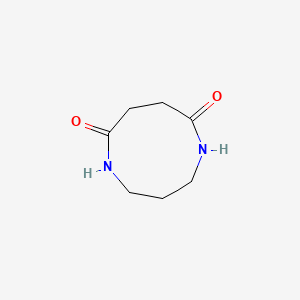
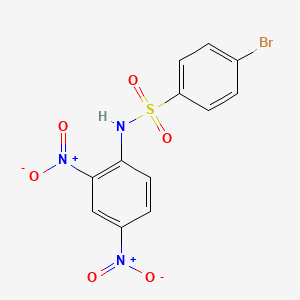

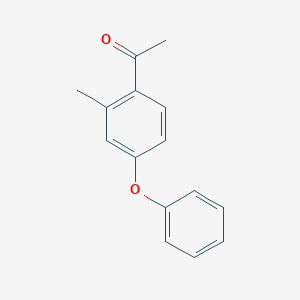
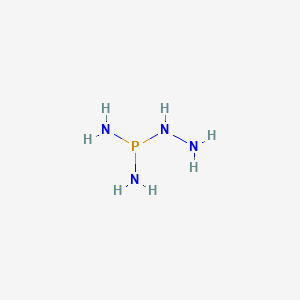
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)

![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)


